Benzenemethanamine, 3-bromo-N-propyl-
CAS No.: 90389-92-7
Cat. No.: VC21299145
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90389-92-7 |
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Molecular Formula | C10H14BrN |
Molecular Weight | 228.13 g/mol |
IUPAC Name | N-[(3-bromophenyl)methyl]propan-1-amine |
Standard InChI | InChI=1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3 |
Standard InChI Key | NNTZFDZBCNIHRX-UHFFFAOYSA-N |
SMILES | CCCNCC1=CC(=CC=C1)Br |
Canonical SMILES | CCCNCC1=CC(=CC=C1)Br |
Introduction
Chemical Structure and Identification
Molecular Structure
Benzenemethanamine, 3-bromo-N-propyl- consists of a benzene ring with a methanamine group (CH₂NH-) attached to it. The compound features a propyl group attached to the nitrogen atom, with a bromine substituent at the 3-position of the benzene ring. This creates a unique chemical structure with specific reactivity patterns and properties.
Nomenclature and Identification
Physicochemical Properties
Physical Characteristics
Based on analysis of related compounds, Benzenemethanamine, 3-bromo-N-propyl- likely exists as a colorless to pale yellow liquid or solid at room temperature. Compounds of this class typically have characteristic aromatic odors. The presence of both a basic amine group and a halogen substituent contributes to its unique physical properties.
Chemical Properties
As a substituted benzenemethanamine, this compound would exhibit several key chemical properties:
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The amine functionality provides basic character, making it capable of forming salts with acids.
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The bromine substituent at the 3-position introduces electrophilic character to that position on the aromatic ring.
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The compound likely participates in various substitution and elimination reactions typical of brominated aromatic compounds.
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The benzyl group attached to the nitrogen would influence the nucleophilicity of the amine.
Estimated Physical Constants
Table 1 presents estimated physicochemical properties for Benzenemethanamine, 3-bromo-N-propyl-, based on structural analysis and comparison with related compounds:
Property | Estimated Value | Basis |
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Molecular Formula | C₁₀H₁₄BrN | Structural analysis |
Molecular Weight | ~228 g/mol | Calculated from formula |
Boiling Point | ~300-350°C | Comparison with related amines |
Density | ~1.1-1.3 g/cm³ | Similar to related brominated amines |
Solubility | Limited in water, good in organic solvents | Typical for brominated amines |
Synthetic Approaches
General Synthesis Methods
The synthesis of Benzenemethanamine, 3-bromo-N-propyl- would likely follow established pathways for substituted benzylamines. Based on related chemistry in the literature, several potential synthetic routes can be proposed:
Alkylation Approaches
One potential synthetic route could involve alkylation of 3-bromobenzylamine with a propyl halide. This approach parallels the synthesis of related compounds mentioned in the literature. For example, the alkylation of pyrazole derivatives with 3-bromo propyl amine has been reported .
Chemical Reactivity and Applications
Reactivity Patterns
Based on its structure, Benzenemethanamine, 3-bromo-N-propyl- would exhibit reactivity associated with both the amine functionality and the bromo-substituted aromatic ring:
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The secondary amine group can participate in nucleophilic substitution reactions, serving as a building block for more complex molecules.
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The bromine substituent on the aromatic ring provides a site for metal-catalyzed coupling reactions, such as Buchwald-Miyaura or Suzuki couplings.
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The compound could potentially form halogen bonds through the bromine atom, which can influence its intermolecular interactions and crystal packing behavior .
Use in Chemical Synthesis
Brominated benzylamines serve as versatile intermediates in organic synthesis. The compound's potential utility in synthetic chemistry is highlighted by how similar brominated amines have been employed. For instance, 3-bromo propyl amine derivatives have been used in the synthesis of pyrazolo[1,5-a] diazepine-2-carboxylates, which are valuable scaffolds for drug design and medicinal chemistry .
Analytical Characterization
Spectroscopic Properties
The characterization of Benzenemethanamine, 3-bromo-N-propyl- would typically involve multiple spectroscopic techniques:
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NMR Spectroscopy: ¹H NMR would show characteristic signals for aromatic protons, benzylic protons, propyl chain protons, and the NH proton. ¹³C NMR would reveal carbon signals for the aromatic carbons, including the bromine-bearing carbon, the benzylic carbon, and the propyl chain carbons.
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Mass Spectrometry: Would likely show a characteristic molecular ion pattern reflecting the presence of bromine (with its distinctive isotope pattern).
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Infrared Spectroscopy: Would display characteristic bands for N-H stretching, aromatic C-H stretching, and C-Br stretching.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would likely be effective for analyzing the purity and monitoring reactions involving this compound. The presence of both the aromatic ring and the amine group provides good detection profiles for UV and mass spectrometric detection.
Structure-Activity Relationships
Structural Features
The compound possesses several structural features that influence its chemical behavior and potential biological activity:
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The secondary amine functionality provides a hydrogen bond donor site
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The aromatic ring contributes to π-π stacking interactions
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The bromine substituent creates an electron-withdrawing effect on the aromatic ring
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The propyl chain adds lipophilicity and flexibility to the molecule
Comparison with Related Compounds
Table 2 compares Benzenemethanamine, 3-bromo-N-propyl- with structurally related compounds:
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